molecular formula C25H26N2O5 B11029767 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]acetamide

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B11029767
M. Wt: 434.5 g/mol
InChI Key: LKAVFNNHCUBXCX-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]acetamide is a complex organic compound that combines structural elements from both chromenone and indole families

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Methoxylation and Methylation: The chromenone core is then subjected to methoxylation and methylation reactions to introduce the methoxy and methyl groups at the 7, 8, and 4 positions, respectively.

    Indole Derivative Synthesis: The indole moiety is synthesized separately, often starting from aniline derivatives through Fischer indole synthesis.

    Coupling Reaction: The final step involves coupling the chromenone and indole derivatives through an acetamide linkage. This is typically achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone moiety, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in both the chromenone and indole moieties can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or phenols, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone and indole moieties can bind to active sites or allosteric sites on proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Compounds like 7-hydroxycoumarin share the chromenone core and exhibit similar biological activities.

    Indoles: Compounds such as indole-3-carbinol have the indole moiety and are known for their anticancer properties.

Uniqueness

What sets 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]acetamide apart is the combination of both chromenone and indole structures in a single molecule. This dual functionality can lead to unique interactions with biological targets and potentially enhanced therapeutic effects compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[2-(4-methylindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C25H26N2O5/c1-15-6-5-7-20-17(15)10-12-27(20)13-11-26-22(28)14-19-16(2)18-8-9-21(30-3)24(31-4)23(18)32-25(19)29/h5-10,12H,11,13-14H2,1-4H3,(H,26,28)

InChI Key

LKAVFNNHCUBXCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCNC(=O)CC3=C(C4=C(C(=C(C=C4)OC)OC)OC3=O)C

Origin of Product

United States

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